N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a quinolinone core substituted with a 6-fluoro group, a 3-(3,4-dimethylbenzoyl) moiety, and an acetamide linker terminating in a 4-chlorophenyl group. Below, it is compared to analogs with modifications in the aryl, benzoyl, or heterocyclic components.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-15-3-4-17(11-16(15)2)25(32)22-13-30(23-10-7-19(28)12-21(23)26(22)33)14-24(31)29-20-8-5-18(27)6-9-20/h3-13H,14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDSHVSRZMNLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Coupling: The final step involves coupling the chlorophenyl group with the quinoline derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has shown promise in various pharmacological studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. For example:
- Kinase Inhibitors : Quinoline derivatives have been explored as potential kinase inhibitors due to their ability to mimic ATP-binding sites.
Drug Development
The unique chemical properties of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide position it as a valuable lead compound in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and bacterial infections.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with low MIC values. |
| Study 2 | Anticancer Activity | Showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Enzyme Interaction | Identified as a potential inhibitor of specific kinases involved in cancer progression. |
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved could include signal transduction pathways, where the compound affects the phosphorylation status of key proteins, altering cellular responses.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Aryl Ring
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide ()
- Key Differences :
- The terminal aryl group is 3,4-difluorophenyl vs. 4-chlorophenyl .
- The benzoyl substituent is 4-methyl vs. 3,4-dimethyl .
- The 3,4-dimethylbenzoyl group in the target compound adds steric bulk, which may reduce solubility but improve target binding specificity .
N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide ()
- Key Differences: The terminal aryl group is 4-nitrophenyl (strong electron-withdrawing) vs. 4-chlorophenyl. The core heterocycle is a benzothiazinone vs. quinolinone.
- Implications: The nitro group increases metabolic instability but may enhance electrophilic interactions.
Modifications in the Benzoyl Group
2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide ()
- Key Differences: Replaces the 3,4-dimethylbenzoyl group with an acryloyl-phenoxy chain.
- The diphenylacetamide moiety increases steric hindrance, possibly reducing membrane permeability .
Heterocyclic Core Variations
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide ()
- Key Differences: Core structure is a quinazolinone with a thioacetamide linker vs. the target’s quinolinone and oxygen-based acetamide.
- Quinazolinone cores are less rigid than quinolinones, affecting binding to flat enzymatic pockets .
Hydrogen-Bonding and Crystallinity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences: Features a dichlorophenyl group and a pyrazolone core vs. the target’s chlorophenyl and quinolinone.
- Implications: The dichlorophenyl group promotes N–H⋯O hydrogen bonding, forming dimeric structures (R22(10) motifs). Similar interactions may occur in the target compound, influencing crystallinity and solubility. The pyrazolone core’s conformational flexibility contrasts with the planar quinolinone, affecting molecular packing .
Activité Biologique
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C26H20ClF2N2O3
- Molecular Weight : 446.4 g/mol
- IUPAC Name : 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
The biological activity of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating the enzyme's function. Additionally, it may interact with cellular receptors influencing signal transduction pathways and cellular responses.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes some findings related to its antiproliferative effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 45.0 | |
| MDA-MB-231 (Breast cancer) | 48.7 | |
| HeLa (Cervical cancer) | 62.2 | |
| HepG2 (Liver cancer) | 44.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has promising potential as an anticancer agent.
Enzyme Inhibition
The compound also shows potential in enzyme inhibition studies. It has been reported to affect enzymes involved in metabolic pathways relevant to cancer progression. For instance, it may inhibit key enzymes that facilitate tumor growth and survival.
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of various quinoline derivatives, including N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide. The study found that modifications in the chemical structure significantly influenced the biological activity of these compounds. -
Mechanistic Insights :
Another study focused on the mechanistic insights into how this compound interacts with cellular targets. The research utilized molecular docking studies to predict binding affinities and interactions with specific proteins involved in cancer pathways . -
Therapeutic Potential :
A comprehensive review highlighted the therapeutic potential of quinoline derivatives in drug development. It emphasized that compounds like N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide could be optimized for better efficacy against resistant cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
